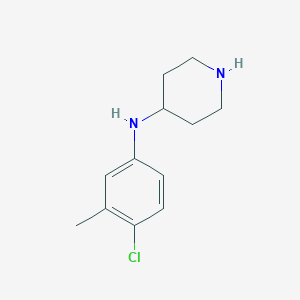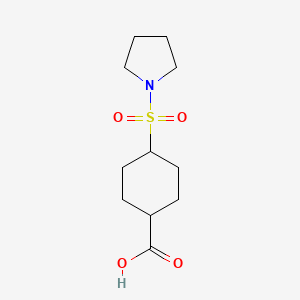
2-Butylthiophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenethiol, 2-butyl-, also known as 2-butylbenzenethiol, is an organosulfur compound with the molecular formula C10H14S. It is a derivative of benzenethiol, where a butyl group is attached to the second carbon of the benzene ring. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenethiol, 2-butyl-, typically involves the alkylation of benzenethiol with a butyl halide. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The general reaction scheme is as follows:
C6H5SH+C4H9X→C6H4(C4H9)SH+HX
where (X) represents a halogen (e.g., chlorine or bromine).
Industrial Production Methods
Industrial production of benzenethiol, 2-butyl-, may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Benzenethiol, 2-butyl-, undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Reduction: The thiol group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for the reduction of the thiol group.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Substitution: Various substituted benzenethiols depending on the electrophile used.
Reduction: The corresponding butylbenzene (C10H14).
科学的研究の応用
Benzenethiol, 2-butyl-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of benzenethiol, 2-butyl-, involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and protein function. The aromatic ring allows for π-π interactions with other aromatic systems, influencing molecular recognition and binding.
類似化合物との比較
Similar Compounds
Benzenethiol: The parent compound with a simpler structure.
4-tert-Butylbenzenethiol: Another derivative with a tert-butyl group at the para position.
Phenylthiol: A common name for benzenethiol.
Uniqueness
Benzenethiol, 2-butyl-, is unique due to the presence of the butyl group, which imparts different chemical and physical properties compared to other benzenethiol derivatives
特性
分子式 |
C10H14S |
|---|---|
分子量 |
166.29 g/mol |
IUPAC名 |
2-butylbenzenethiol |
InChI |
InChI=1S/C10H14S/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8,11H,2-3,6H2,1H3 |
InChIキー |
AXWKRUFUAGYTHB-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=CC=C1S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B13974001.png)

![7H-pyrimido[4,5-d]azepine](/img/structure/B13974007.png)








![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)

